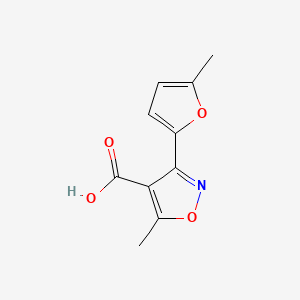
5-Methyl-3-(5-methylfuran-2-yl)isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a furan ring and an oxazole ring, both of which are heterocyclic structures containing oxygen and nitrogen atoms, respectively. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Oxazole Ring: The oxazole ring is usually formed by the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.
Coupling of the Rings: The furan and oxazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing reactants through a series of reactors.
Catalytic Processes: The use of catalysts can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted oxazoles.
Scientific Research Applications
5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 2(5H)-Furanone, 5-methyl-
Uniqueness
5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of furan and oxazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-methyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-3-4-7(14-5)9-8(10(12)13)6(2)15-11-9/h3-4H,1-2H3,(H,12,13) |
InChI Key |
MBCPYVAGUMXKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















